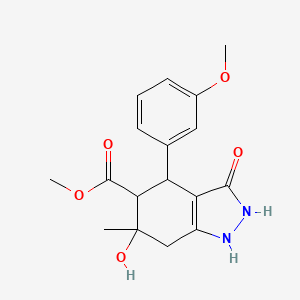![molecular formula C25H17NO4 B4322446 1,3-diphenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4322446.png)
1,3-diphenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
概要
説明
1,3-Diphenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. These compounds are characterized by a seven-membered ring containing nitrogen and oxygen atoms. The presence of phenoxy groups at positions 1 and 3 adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Base-Promoted Cyclization: The reaction is promoted by bases such as potassium carbonate or potassium phosphate.
Intramolecular Cyclization: The intermediate formed undergoes intramolecular cyclization to form the dibenzo[b,f][1,4]oxazepine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the base-promoted synthesis route mentioned above can be scaled up for large-scale production. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.
化学反応の分析
Types of Reactions
1,3-Diphenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxy groups and the oxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazepine derivatives.
科学的研究の応用
1,3-Diphenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1,3-diphenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites. It can also interact with receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the phenoxy groups at positions 1 and 3.
Dibenzo[b,f][1,4]thiazepin-11(10H)-one: Contains a sulfur atom instead of an oxygen atom in the ring.
Quinazolinimines: Similar ring structure but different functional groups.
Uniqueness
1,3-Diphenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of phenoxy groups at positions 1 and 3, which can significantly influence its chemical reactivity and biological activity.
特性
IUPAC Name |
7,9-diphenoxy-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4/c27-25-24-22(29-18-11-5-2-6-12-18)15-19(28-17-9-3-1-4-10-17)16-23(24)30-21-14-8-7-13-20(21)26-25/h1-16H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJIAXUBXFKRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C(=C2)OC4=CC=CC=C4)C(=O)NC5=CC=CC=C5O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4322365.png)
![3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE](/img/structure/B4322371.png)
![3-((Z)-1-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE](/img/structure/B4322378.png)
![ethyl 2-({2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4322385.png)
![ethyl 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B4322402.png)
![(4a{S},7a{S})-1-(1,1-dimethylprop-2-yn-1-yl)octahydro-4{H}-cyclopenta[{b}]pyridin-4-one](/img/structure/B4322409.png)
![4-METHYL-3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID](/img/structure/B4322418.png)
![N-[4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-N'-3-pyridinyl-1,2-ethanediamine](/img/structure/B4322420.png)

![1-[6-(2-OXO-1-PYRROLIDINYL)-2-ADAMANTYL]-2-PYRROLIDINONE](/img/structure/B4322431.png)
![methyl 4-[4-(diethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B4322435.png)
![N-({[(trifluoromethyl)sulfonyl]amino}methyl)acetamide](/img/structure/B4322440.png)
![3-(1,3-benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4322459.png)
![2-(4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazin-1-yl)-3-phenylquinoxaline](/img/structure/B4322466.png)
